molecular formula C9H9Cl2NO2 B564404 (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid CAS No. 111119-37-0

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

Cat. No. B564404
M. Wt: 234.076
InChI Key: LWFYNRYRKMEIIJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid , also known by its chemical formula C9H8Cl2O2 , is a compound with intriguing properties. Its molecular structure features an amino group (NH2) and a dichlorophenyl moiety, which contribute to its biological activity.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including asymmetric synthesis to obtain the desired enantiomer (S-isomer). These methods often employ chiral catalysts or resolution techniques to achieve high enantiomeric purity.



Molecular Structure Analysis

The molecular structure of (S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid reveals the following key features:



  • Chiral Center : The central carbon atom is chiral, resulting in two enantiomers (R and S).

  • Aromatic Ring : The dichlorophenyl group contributes to the compound’s aromatic character.

  • Carboxylic Acid Group : The carboxyl group imparts acidity and influences its chemical reactivity.



Chemical Reactions Analysis

This compound participates in various chemical reactions:



  • Amide Formation : It can react with amines to form amides.

  • Acid-Base Reactions : The carboxylic acid group can donate or accept protons.

  • Esterification : Under appropriate conditions, it can form esters.



Physical And Chemical Properties Analysis


  • Density : Approximately 1.4 g/cm³.

  • Boiling Point : Around 316.0°C at 760 mmHg.

  • Vapour Pressure : Negligible at 25°C.

  • Enthalpy of Vaporization : 58.8 kJ/mol.

  • Flash Point : 144.9°C.

  • Index of Refraction : 1.569.


Scientific Research Applications

Environmental Impact and Treatment of Related Compounds

Studies have investigated the environmental impact of chlorophenols and other related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which is structurally similar to the target compound. These compounds are primarily used as herbicides and have been found to be present in wastewater and the environment due to agricultural activities. Research has focused on understanding their persistence, toxicity, and methods for removal from wastewater to mitigate environmental impact. Biological processes, such as the use of membrane bioreactors and granular activated carbon, have shown promise in removing these compounds from wastewater with efficiencies of 80-90% (Goodwin, Carra, Campo, & Soares, 2018).

Pharmacological Effects and Toxicity

The toxicity and pharmacological effects of 2,4-D and other related chlorophenols have been the subject of extensive research due to their widespread use and potential environmental release. These studies aim to understand the toxicological profile of these compounds, focusing on their impact on human health and ecosystems. The findings suggest that while some of these compounds exert moderate toxic effects, their presence in the environment, particularly at high concentrations, can have significant ecological and health implications (Krijgsheld & Gen, 1986).

Analytical Methods for Detection and Quantification

Advancements in analytical chemistry have led to the development of methods for the detection and quantification of amino acids and their derivatives, including dansyl and dinitrophenyl derivatives. These methods are crucial for protein sequencing and understanding the biological roles of these compounds. Thin layer chromatography (TLC), in particular, has been highlighted for its simplicity and effectiveness in resolving enantiomeric mixtures of amino acid derivatives, providing a direct and inexpensive method for analysis (Bhushan & Reddy, 1989).

Safety And Hazards


  • Toxicity : Caution is warranted due to its potential toxicity.

  • Handling : Proper protective equipment and handling procedures are essential.

  • Environmental Impact : Disposal should follow regulations to prevent environmental harm.


Future Directions

Researchers should explore:



  • Pharmacological Applications : Investigate its therapeutic potential.

  • Structural Modifications : Design analogs for improved properties.

  • Biological Studies : Elucidate its precise mechanisms in vivo.


properties

IUPAC Name

(2S)-2-amino-3-(2,6-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFYNRYRKMEIIJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651932
Record name 2,6-Dichloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2,6-dichlorophenyl)propanoic acid

CAS RN

111119-37-0
Record name 2,6-Dichloro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111119-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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